molecular formula C11H10N6 B7581584 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine

3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine

Cat. No. B7581584
M. Wt: 226.24 g/mol
InChI Key: URFQWIGGTKQOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine, also known as MIP-2 or MIP-2A, is a chemical compound that has been studied for its potential use in scientific research. It belongs to a class of molecules known as pyrazine derivatives, which have been shown to exhibit a range of biological activities. In

Scientific Research Applications

3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to inhibit the activity of certain enzymes, such as protein kinases. This inhibition can lead to changes in cellular signaling pathways, which can have a range of downstream effects. 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine is not fully understood, but it is thought to involve the inhibition of specific enzymes. One enzyme that has been shown to be inhibited by 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine is protein kinase CK2. This inhibition can lead to changes in the phosphorylation state of proteins, which can affect their activity and localization within cells. 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine has also been shown to inhibit the activity of other enzymes, such as glycogen synthase kinase 3β.
Biochemical and Physiological Effects:
3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine can inhibit the activity of protein kinases, leading to changes in cellular signaling pathways. 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of specific enzymes involved in the inflammatory response. In vivo studies have shown that 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine can reduce the severity of inflammatory diseases, such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine in lab experiments is that it has been shown to be a potent inhibitor of specific enzymes, making it a useful tool for studying cellular signaling pathways. 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine. One area of interest is the development of more potent and specific inhibitors of protein kinases, which could have therapeutic implications for a range of diseases. Another area of interest is the development of new anti-inflammatory agents, which could be used to treat inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine, which could lead to the development of new drugs with improved efficacy and specificity.

Synthesis Methods

The synthesis of 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine involves a multi-step process that starts with the reaction of 2-aminopyrazine with 2-bromo-1-methylimidazo[4,5-c]pyridine. This reaction produces an intermediate compound, which is then treated with a reducing agent to yield the final product. The synthesis of 3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine has been optimized to produce high yields and purity, making it suitable for use in scientific research.

properties

IUPAC Name

3-(1-methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c1-17-8-2-3-13-6-7(8)16-11(17)9-10(12)15-5-4-14-9/h2-6H,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFQWIGGTKQOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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